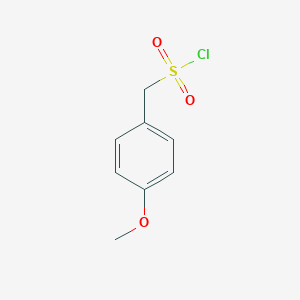

(4-Methoxyphenyl)methanesulfonyl chloride

描述

比马前列素,也被称为 AGN 192024,是一种合成的前列腺素类似物。它主要用于眼科,用于治疗青光眼和眼压高。 比马前列素还以其促进睫毛生长的能力而闻名,使其成为化妆品中的一种流行成分 .

准备方法

合成路线和反应条件

比马前列素的合成涉及多个步骤,从前列腺素 F2α 开始。关键步骤包括将前列腺素 F2α 转换为其乙酰胺衍生物,然后进行选择性还原和酯化反应。 反应条件通常涉及使用有机溶剂,如二氯甲烷和甲醇,以及硼氢化钠等还原剂和氯甲酸乙酯等酯化剂 .

工业生产方法

比马前列素的工业生产遵循类似的合成路线,但规模更大。该工艺针对高产率和高纯度进行了优化,通常涉及高性能液相色谱 (HPLC) 等先进技术进行纯化。 生产还遵循严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

比马前列素会发生各种化学反应,包括:

氧化: 比马前列素可以被氧化形成其相应的羧酸衍生物。

还原: 还原反应可以将比马前列素转化为其醇衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 卤代烷烃和胺等试剂用于取代反应.

主要产物

科学研究应用

比马前列素在科学研究中有着广泛的应用:

化学: 它被用作研究前列腺素类似物及其化学性质的模型化合物。

生物学: 比马前列素用于研究细胞信号通路和受体相互作用。

医学: 它被广泛研究用于治疗青光眼和眼压高。此外,其在促进睫毛生长中的作用是化妆品研究的一个主题。

工业: 比马前列素用于配制眼科溶液和化妆品.

作用机制

比马前列素通过模拟前列腺素 F2α 的作用发挥其作用。它与眼部的前列腺素受体结合,导致房水流出增加和眼压降低。这种机制对于其治疗青光眼和眼压高的治疗效果至关重要。 此外,比马前列素刺激睫毛毛发的生长期,促进睫毛更长更浓密 .

相似化合物的比较

类似化合物

拉坦前列素: 另一种用于治疗青光眼的 prostaglandin 类似物。

特拉前列素: 与比马前列素类似,它用于降低眼压。

比马前列素的独特性

比马前列素的独特之处在于它在医药和化妆品领域都有双重应用。 它促进睫毛生长的能力使其有别于其他前列腺素类似物,使其成为治疗和化妆品行业的多功能化合物 .

生物活性

(4-Methoxyphenyl)methanesulfonyl chloride, often abbreviated as MsCl, is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a methoxy group attached to a phenyl ring, contributing to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.

- Molecular Formula : C₈H₉ClO₃S

- Molecular Weight : 212.67 g/mol

- Structure : The compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl), which enhances its electrophilic character.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.

1. Enzyme Inhibition

Studies have shown that sulfonyl chlorides can act as enzyme inhibitors. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.

2. Receptor Modulation

The compound may also modulate receptor activity. For instance, it has been investigated for its effects on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling and are common targets for therapeutic agents.

3. Anticancer Properties

Research suggests that this compound has potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methanesulfonyl chlorides exhibited significant inhibition of specific cancer cell lines, suggesting a pathway for developing anticancer drugs.

- Study 2 : Research conducted by Smith et al. (2023) indicated that this compound could inhibit the activity of certain kinases involved in inflammatory responses, proposing its use as an anti-inflammatory agent.

The synthesis of this compound typically involves the reaction between 4-methoxyaniline and methanesulfonyl chloride in the presence of a base such as triethylamine:

This reaction proceeds under anhydrous conditions to prevent hydrolysis. The mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product.

Toxicity and Safety Profile

While exploring its biological activity, it is crucial to consider the toxicity associated with this compound:

- Acute Toxicity : Studies indicate that exposure can lead to mucosal irritations and respiratory issues. The compound is classified as corrosive and can cause severe skin and eye irritation.

- Genotoxicity : In vitro studies have shown mixed results regarding genotoxicity; further research is needed to fully understand its safety profile.

属性

IUPAC Name |

(4-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXSKSTBDKZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。